molecular formula C19H21NO4S B1161493 ML233

ML233

Cat. No.: B1161493
M. Wt: 359.4
InChI Key: RSMZOLWJZGIWOV-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML233 is a non-peptide apelin receptor agonist. It is known for its high selectivity and potency, with an EC50 value of 3.7 μM for the apelin receptor. This compound exhibits more than 21-fold selectivity over the closely related angiotensin 1 receptor . The compound has a molecular weight of 359.44 and a chemical formula of C19H21NO4S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML233 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

  • Formation of the cyclohexane ring system.
  • Introduction of the phenylsulfonyl group.
  • Formation of the oxime group.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ML233 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: this compound can be reduced to form different reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield different reduced forms of the compound .

Scientific Research Applications

ML233 has a wide range of scientific research applications, including:

Mechanism of Action

ML233 exerts its effects by binding to the apelin receptor, a G protein-coupled receptor. Upon binding, this compound activates the receptor, leading to the activation of downstream signaling pathways. One of the key pathways involves the phosphorylation of Akt, a potent anti-apoptotic protein. This activation can protect cells from apoptosis and promote cell survival .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ML233 include:

Uniqueness of this compound

This compound is unique due to its non-peptide structure, which provides greater stability and selectivity compared to peptide agonists. Its high selectivity for the apelin receptor over other related receptors makes it a valuable tool for studying the apelin signaling pathway and developing targeted therapies .

Properties

Molecular Formula

C19H21NO4S

Molecular Weight

359.4

InChI Key

RSMZOLWJZGIWOV-CZIZESTLSA-N

Appearance

Assay:≥95%A crystalline solid

Synonyms

CID-46905036;  (E)-4-methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1’-bi(cyclohexane)]-3,6-dien-2-one

Origin of Product

United States

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